
3-Cyano-2-fluoropyridine
Overview
Description
3-Cyano-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C6H3FN2. It is characterized by the presence of a cyano group (-CN) at the 3-position and a fluorine atom at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-2-fluoropyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-3-cyanopyridine with potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The starting materials, such as 2-chloro-3-cyanopyridine, are readily available and can be converted to the desired product using fluoride sources under controlled conditions .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The fluorine atom at the 2-position undergoes substitution reactions with nucleophiles under controlled conditions. Key parameters influencing reactivity include:
Mechanistic Insight :
The reaction proceeds through a two-step mechanism:
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Formation of a Meisenheimer complex via attack of the nucleophile (F<sup>−</sup>) at the electron-deficient C2 position.
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Elimination of the leaving group (X) to restore aromaticity.
Synthetic Routes and Comparative Efficiency
The synthesis of 3-cyano-2-fluoropyridine derivatives has been systematically studied using different precursors:
Table 1: Comparison of Leaving Groups in Precursor Compounds
Precursor Type | Leaving Group (X) | Reaction Time | Yield (%) |
---|---|---|---|
Pyridinium salts | Tetrahydrothiophenium | 2–4 h | 85–92 |
Methanesulfonyl pyridine | -SO<sub>2</sub>Me | 6–8 h | 70–78 |
Halopyridines | Br or Cl | 12–24 h | 40–55 |
Data adapted from systematic studies in polar aprotic solvents .
Key Findings :
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Ionic tetrahydrothiophenium derivatives provide superior reactivity due to:
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Halogenated precursors require harsher conditions and show lower yields due to weaker leaving group capacity .
Stability Under Reaction Conditions
The compound demonstrates remarkable stability in aprotic solvents but degrades under:
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Acidic conditions : Protonation of the pyridine nitrogen increases ring reactivity, leading to side reactions.
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Elevated temperatures (>150°C) : Partial decomposition via cyano group hydrolysis.
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredients (APIs)
3-Cyano-2-fluoropyridine serves as an important intermediate in the synthesis of several active pharmaceutical ingredients. Its structural properties allow it to participate in various chemical reactions, leading to the development of drugs with enhanced biological activity. For instance, derivatives of this compound have shown promising results in anticancer studies, where modifications at the 2-position significantly increased cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating new 3-cyano-2-substituted pyridines, one compound demonstrated an IC50 value of 7.12 µM against MCF-7 breast cancer cells, outperforming standard chemotherapy agents such as 5-Fluorouracil (IC50 = 20.18 µM) . The mechanism involved the modulation of apoptosis-related proteins, indicating potential for further development into therapeutic agents.
Agrochemical Applications
This compound is utilized as a building block for the synthesis of herbicides and insecticides. Its fluorinated structure enhances its reactivity and selectivity in biological systems, making it a valuable component in developing effective agrochemicals.
Example: Synthesis of Herbicides
The compound can be incorporated into various agrochemical formulations to improve efficacy against target pests while minimizing environmental impact. Its role as a precursor allows for the creation of more complex molecules with specific action mechanisms.
Materials Science
In materials science, this compound is explored for its electronic and photonic properties. Its unique molecular structure contributes to the development of materials with tailored characteristics for applications in sensors and optoelectronic devices.
Research Findings: Electronic Properties
Studies have indicated that compounds derived from this compound exhibit interesting fluorescence properties, which can be harnessed in the design of advanced materials . The ability to modify its structure allows researchers to fine-tune these properties for specific applications.
Mechanism of Action
The mechanism of action of 3-Cyano-2-fluoropyridine involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to its reactivity and binding affinity. In biological systems, it can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
- 2-Cyano-3-fluoropyridine
- 3-Fluoro-2-pyridinecarbonitrile
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodobenzonitrile
Comparison: 3-Cyano-2-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups, which influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Cyano-2-fluoropyridine (CAS: 3939-13-7) is a fluorinated pyridine derivative that has garnered attention due to its unique biological properties and potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and its implications for therapeutic development.
- Molecular Formula : CHFN
- Molecular Weight : 122.102 g/mol
- Structure : The presence of a cyano group and a fluorine atom significantly influences the compound's reactivity and interaction with biological systems.
Target Interactions
This compound interacts with various biological targets, primarily through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by various biomolecules, including enzymes and proteins .
Biochemical Pathways
The compound has been shown to participate in several biochemical pathways:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions such as signaling and metabolism.
- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis.
Cellular Effects
This compound has demonstrated various cellular effects:
- Cell Signaling : It modulates cell signaling pathways, which can lead to alterations in cellular responses and behaviors.
- Metabolic Changes : The compound affects cellular metabolism, impacting energy production and biosynthetic processes.
Case Studies
- Inhibition Studies : Research has shown that this compound can inhibit dihydropyrimidine dehydrogenase (DHUDase), enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU). In vivo studies on rats bearing Yoshida sarcoma indicated improved therapeutic outcomes with reduced doses of 5-FU when combined with this compound.
- Fluorinated Compound Synthesis : In synthetic applications, this compound serves as a versatile building block for creating more complex fluorinated compounds. Its ability to undergo nucleophilic substitutions under mild conditions allows for the efficient synthesis of diverse chemical entities .
Chemical Reactions
This compound participates in several key chemical reactions:
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new derivatives.
- Reduction and Oxidation : The cyano group can be reduced to an amine, while the pyridine ring can undergo oxidation to form N-oxides .
Applications in Research
The compound has significant implications across various fields:
- Medicinal Chemistry : Explored for its potential as a kinase inhibitor and other therapeutic agents.
- Imaging Techniques : Investigated as a labeling agent in positron emission tomography (PET) imaging due to its favorable chemical properties.
- Agricultural Chemistry : Utilized in developing agrochemicals with unique properties owing to its reactivity and biological activity.
Summary Table of Biological Activity
Property | Description |
---|---|
Chemical Structure | CHFN |
Mechanism of Action | Nucleophilic substitution; enzyme inhibition |
Cellular Effects | Modulates cell signaling; alters gene expression |
Research Applications | Chemotherapy enhancement; labeling agent for PET; agrochemical development |
Q & A
Basic Research Questions
Q. What catalytic methods are optimal for synthesizing 3-Cyano-2-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be optimized using catalysts like ytterbium perfluorooctanoate or trifluoroethanol. For example, Ytterbium perfluorooctanoate enables one-pot synthesis under mild conditions (60–80°C, 6–8 hours), achieving yields of 70–85% . Trifluoroethanol as a solvent enhances reaction efficiency via hydrogen-bond stabilization, reducing side reactions. Key variables include temperature control (<100°C to prevent decomposition) and stoichiometric ratios (1:1.2 for amine to nitrile precursors). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while NMR confirms the cyano group (δ ~ 115–120 ppm) .
- FT-IR : Peaks at ~2230 cm (C≡N stretch) and ~1580 cm (C-F aromatic) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) with UV detection at 254 nm .
Q. How do the electronic effects of cyano and fluorine substituents influence this compound's reactivity compared to other fluoropyridines?
- Methodological Answer : The electron-withdrawing cyano group at position 3 deactivates the pyridine ring, reducing electrophilic substitution at adjacent positions. Fluorine at position 2 further directs nucleophilic attacks to position 4 or 6 via meta/para activation. Comparative studies with 2-fluoropyridine show slower reaction rates in nitration but higher regioselectivity in cross-coupling (e.g., Suzuki-Miyaura at position 4) .
Advanced Research Questions
Q. How can nucleophilic heteroaromatic substitution be optimized for introducing fluorine-18 into this compound derivatives for PET imaging?
- Methodological Answer : Fluorine-18 labeling requires activating the pyridine ring with a leaving group (e.g., trimethylammonium triflate at position 2). Radiolabeling is achieved via nucleophilic substitution in anhydrous DMSO at 120°C for 15 minutes, followed by rapid purification using semi-preparative HPLC (C18 column, ethanol/water). Decay-corrected yields of 28–37% are attainable, with strict quality control via radio-TLC to confirm radiochemical purity >99% .
Q. What strategies address regioselectivity challenges in functionalizing this compound at specific positions?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 4, enabling subsequent alkylation or halogenation .
- Cross-Coupling : Pd-catalyzed Suzuki reactions at position 4 require electron-deficient ligands (e.g., SPhos) to overcome cyano deactivation, achieving >80% yield .
- Protection/Deprotection : Temporarily masking the cyano group (e.g., as a silyl ether) allows functionalization at position 3, followed by deprotection with TBAF .
Q. How do computational docking studies predict the interaction of this compound derivatives with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identifies binding poses. The cyano group forms hydrogen bonds with backbone amides (e.g., EGFR kinase: ΔG = -9.2 kcal/mol), while fluorine enhances hydrophobic interactions. MD simulations (AMBER) over 100 ns validate stability, with RMSD <2.0 Å indicating minimal conformational drift .
Q. What analytical approaches resolve contradictions in reaction yield data when scaling up this compound synthesis?
- Methodological Answer : Contradictions in yield often arise from heat/mass transfer inefficiencies at larger scales. Use DoE (Design of Experiments) to optimize parameters:
- Key Factors : Stirring rate (≥500 rpm for homogeneity), solvent volume (≤20% v/v to prevent dilution), and heating method (microwave vs. oil bath).
- Statistical Analysis : ANOVA identifies significant variables (e.g., temperature contributes 65% variance). Scale-up validation in batch reactors (1 L) with in-line IR monitoring ensures reproducibility .
Properties
IUPAC Name |
2-fluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIDQCCXMGJOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382539 | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-13-7 | |
Record name | 2-Fluoro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3939-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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